Ethyl benzofuran-7-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
JILJJRTYCQMUAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC2=C1OC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Benzofuran 7 Carboxylate and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of the benzofuran (B130515) ring system often rely on the cyclization of appropriately substituted phenolic precursors. These routes are well-established and continue to be valuable for their straightforward nature and use of readily available starting materials.
Approaches Involving Salicylaldehyde (B1680747) Precursors
A common and direct strategy for constructing the benzofuran nucleus involves the use of salicylaldehyde derivatives. In a typical approach, a salicylaldehyde bearing a substituent at the 3-position is reacted with a reagent that provides the two-carbon unit required to form the furan (B31954) ring. For the synthesis of ethyl benzofuran-7-carboxylate, this would necessitate starting with a 2-hydroxy-3-substituted benzaldehyde.
One such method involves the reaction of a salicylaldehyde with diethyl bromomalonate in the presence of a base like potassium carbonate. nih.gov The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the benzofuran ring. While many examples focus on the synthesis of 2-carboxylates, the principles can be adapted for the 7-carboxylate isomer by using a suitably substituted salicylaldehyde.
A general representation of this approach is the reaction of a salicylaldehyde with an α-haloester. The selection of the starting salicylaldehyde is critical for determining the substitution pattern of the final benzofuran.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of benzofuran-7-carboxylates, these reactions typically involve the intramolecular cyclization of a pre-formed intermediate derived from a phenol (B47542). A prominent example is the reaction of a substituted phenol with an α-hydroxycarbonyl compound.
A relevant strategy involves the base-mediated cyclocondensation of a 2-hydroxybenzaldehyde with a reagent like ethyl chloroacetate (B1199739) or ethyl bromoacetate. core.ac.uk This reaction first forms a phenoxyacetate (B1228835) intermediate, which then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the benzofuran ring. core.ac.uk The reaction conditions often involve heating in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. core.ac.uk
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydroxybenzaldehyde derivative, Ethyl chloroacetate | K2CO3, DMF, 92-94°C, 4h | Ethyl benzofuran-2-carboxylate derivative | 78-85 | core.ac.uk |
| Salicylaldehyde, Diethyl bromomalonate | K2CO3, Ethyl methyl ketone, reflux | Ethyl benzofuran-2-carboxylate | - | nih.gov |
This table presents data for the synthesis of benzofuran-2-carboxylate derivatives as analogous examples.
Friedländer Condensation Variants
The Friedländer annulation is a classical method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While not a direct synthesis of benzofurans, variants of this reaction have been employed to construct fused heterocyclic systems that include a benzofuran moiety.
For instance, a one-pot reaction has been described for the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. nih.govresearchgate.net This process involves the reaction of an ethyl 2-chloromethylquinoline-3-carboxylate with a substituted salicylaldehyde in the presence of a base. nih.govresearchgate.net Although this specific example leads to a more complex heterocyclic system, it demonstrates the principle of using a salicylaldehyde derivative to construct a benzofuran ring fused or linked to another heterocycle. The initial step is a Williamson ether synthesis, followed by an intramolecular condensation to form the furan ring. beilstein-journals.org
Modern Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of benzofurans.
Palladium-Catalyzed Approaches
Palladium catalysts are highly effective in mediating the cyclization of various precursors to form the benzofuran ring system. These methods often proceed under mild conditions and exhibit broad functional group tolerance.
One strategy involves the palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols to generate benzofuranones, which can be further elaborated. rsc.org Another powerful approach is the palladium-catalyzed oxidative annulation of phenols with unsaturated systems. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. While it is widely used to functionalize existing heterocyclic rings, it can also be employed in the construction of the benzofuran framework itself.
A potential strategy for the synthesis of this compound would involve an intramolecular Suzuki-Miyaura coupling. This would typically start with a precursor containing both a boronic acid (or ester) and a halide on the same molecule, positioned to favor the formation of the five-membered furan ring. For the target molecule, a conceivable precursor would be an ester of 2-hydroxy-3-iodobenzoic acid that is O-alkylated with a vinyl boronic ester.
Alternatively, a sequential Suzuki-Miyaura coupling can be envisioned. A key intermediate, such as a 4-amino-5-halogenobenzofuran-7-carboxylic acid, can be synthesized via a palladium-catalyzed coupling of a dihalogenated hydroxybenzoic acid derivative with a silylacetylene, followed by cyclization. google.com While this example leads to a different substitution pattern, the underlying strategy of using a palladium-catalyzed coupling to build the furan ring is applicable.
A more direct application involves the Suzuki-Miyaura cross-coupling of a pre-existing halogenated benzofuran carboxylate with a boronic acid. For example, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with various arylboronic acids using a palladium catalyst, demonstrating the feasibility of functionalizing the benzofuran ring at a specific position. core.ac.uk To obtain the 7-carboxylate, a similar strategy could be applied starting with a 7-halobenzofuran ester.
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex, Cs2CO3, Toluene, MW | Methyl 5-phenylbenzofuran-2-carboxylate | 97 | core.ac.uk |
| 4-Protected amino-3,5-dihalo-2-hydroxybenzoic acid ester | Trialkylsilylacetylene | Pd catalyst, CuI, organic base | 2-Trialkylsilyl-4-protected amino-5-halobenzofuran-7-carboxylate | - | google.com |
This table showcases examples of Suzuki-Miyaura couplings for the synthesis and functionalization of benzofuran carboxylate derivatives.
Copper-Catalyzed Routes
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. They are widely used in benzofuran synthesis, particularly in coupling and multicomponent reactions.
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is traditionally catalyzed by palladium with a copper(I) co-catalyst. organic-chemistry.org This reaction is a cornerstone for building the necessary precursors for benzofuran synthesis. A common and powerful approach involves a tandem Sonogashira coupling followed by an intramolecular cyclization. beilstein-journals.org
In a typical sequence, an o-iodophenol is coupled with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular 5-endo-dig cyclization to furnish the benzofuran ring. rsc.org Anilkumar and colleagues developed an efficient one-pot synthesis of 2-arylbenzofuran derivatives using a copper-catalyzed tandem Sonogashira coupling-cyclization, which proved to be a cost-effective alternative to palladium-based systems and was applicable even with less reactive o-bromophenols. rsc.org
The proposed mechanism for the copper-catalyzed tandem reaction begins with the formation of a copper-acetylide complex. Oxidative addition of the aryl halide to this complex generates a high-energy Cu(III) intermediate, which then undergoes reductive elimination to release the Sonogashira product. This product subsequently cyclizes in the presence of a base to form the final benzofuran. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. mdpi.com Copper catalysis has been successfully employed in one-pot MCRs to construct the benzofuran scaffold.
One such approach involves the reaction of o-hydroxy aldehydes, amines, and various substituted alkynes in the presence of a copper iodide catalyst. acs.org This method leads to a variety of benzofuran derivatives in good to excellent yields (70–91%). acs.org The reaction is believed to proceed through the formation of an iminium ion, which is then attacked by a copper acetylide species, followed by intramolecular cyclization and isomerization to yield the benzofuran product. acs.org
Another established copper-catalyzed one-pot tandem reaction for synthesizing functionalized benzofurans utilizes o-iodophenols, acyl chlorides, and phosphorus ylides. acs.org This process constructs the target molecule through a series of transformations including a key C-C coupling step, ultimately forming one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single pot. acs.org
Table 2: Copper-Catalyzed One-Pot Synthesis of Benzofuran Derivatives
| Reactants | Catalyst | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|
| o-hydroxy aldehydes, amines, alkynes | Copper Iodide (CuI) | Substituted benzofurans | 70-91 | acs.org |
This table summarizes general findings for the synthesis of benzofuran derivatives via copper-catalyzed MCRs.
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. encyclopedia.pubresearchgate.net They are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol, ethylene (B1197577) glycol). encyclopedia.pubmdpi.com Their unique properties, such as low vapor pressure and the ability to stabilize polar intermediates, can enhance reaction rates and selectivity. acs.org
In the context of benzofuran synthesis, DESs have been used as environmentally benign reaction media. Abtahi and Tavakol reported a copper-catalyzed one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes using a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.org The use of DES not only provides a green reaction medium but can also facilitate the reaction, as the chloride ion in the solvent can act as a weak base and the solvent network can stabilize charged intermediates formed during the catalytic cycle. acs.org
Gold catalysis has become a powerful tool for activating alkynes toward nucleophilic attack, enabling a wide range of cyclization and rearrangement reactions under mild conditions. mdpi.comacs.org Gold-catalyzed cyclizations are particularly effective for the synthesis of furan and benzofuran derivatives.
A notable method involves the gold-catalyzed rearrangement of 3-silyloxy-1,5-enynes to produce 7-aryl benzo[b]furans. mdpi.com This transformation proceeds efficiently using a dual catalyst system, such as [IPrAuCl]/AgNTf₂, under mild, open-air conditions with short reaction times. mdpi.com
Another strategy reported by Li and co-workers describes the synthesis of a benzofuran nucleus via a gold-promoted reaction between alkynyl esters and quinols. acs.org Using a JohnPhosAuCl/AgNTf₂ catalyst system, this approach provides access to benzofuran derivatives that can be further transformed into medicinally relevant compounds. acs.orgnih.gov These gold-catalyzed methods highlight the unique reactivity of gold complexes in orchestrating complex cyclization cascades to build the benzofuran core. mdpi.comacs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Ethoxycarbonyl benzofuran |
| 3-(2-bromophenoxy)acrylic acid ethyl ester |
| 3-(2-iodophenoxy)acrylic acid ethyl ester |
| 8-aminoquinoline (8-AQ) |
| Choline chloride |
| Ethylene glycol |
| Urea |
| Glycerol |
| 3-silyloxy-1,5-enyne |
| 7-aryl benzo[b]furan |
| Alkynyl ester |
| Quinol |
| IPrAuCl |
| AgNTf₂ |
| JohnPhosAuCl |
| o-iodophenol |
| o-bromophenol |
| o-hydroxy aldehyde |
| Phosphorus ylide |
| Acyl chloride |
| Copper Iodide |
| Palladium |
Rhenium-Catalyzed Carboalkoxylation and Carboamination
Rhenium catalysis offers an efficient pathway for the synthesis of C3-substituted benzofurans through the intramolecular carboalkoxylation and carboamination of alkynes. researchgate.netrsc.org This method provides a de novo route to these structures under mild conditions, yielding moderate to good results. researchgate.netrsc.org Mechanistic studies have shown that rhenium acts as a π-acid catalyst, activating the alkyne. researchgate.netrsc.org This activation is followed by a charge-accelerated colab.wscolab.ws-sigmatropic rearrangement. researchgate.netrsc.org
A notable example of this methodology is the reaction of o-alkynylphenols with a rhenium catalyst, such as Re(CO)₅Br, to produce C3-substituted benzofurans. rsc.org This reaction demonstrates branch selectivity, which is a key advantage over some other metal catalysts that may favor linear products. rsc.org The process is believed to involve the activation of the alkyne by the cationic Re(I) catalyst, which facilitates the subsequent sigmatropic rearrangement. rsc.org
Table 1: Rhenium-Catalyzed Synthesis of C3-Substituted Benzofurans
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 1 | o-(Phenylethynyl)phenol allyl ether | Re(CO)₅Br (5 mol%) | Toluene | 70 | 3-Allyl-2-phenylbenzofuran | 49 | rsc.org |
| 2 | o-(Hex-1-yn-1-yl)phenol allyl ether | Re(CO)₅Br (5 mol%) | Toluene | 70 | 3-Allyl-2-butylbenzofuran | 65 | rsc.org |
| 3 | o-(Cyclohexen-1-ylethynyl)phenol allyl ether | Re(CO)₅Br (5 mol%) | Toluene | 70 | 3-Allyl-2-(cyclohexen-1-yl)benzofuran | 72 | rsc.org |
Indium(III) π-Lewis Acid Catalysis
Indium(III) halides have been established as effective catalysts for the synthesis of benzofurans through the intramolecular hydroalkoxylation of ortho-alkynylphenols. researchgate.netnih.govresearchgate.net This reaction proceeds with 5-endo-dig regioselectivity and demonstrates good yields across a variety of phenols functionalized on both the aromatic ring and the alkyne moiety. researchgate.netnih.gov The use of Indium(III) iodide (InI₃) at a 5 mol% loading in dichloroethane (DCE) is a common condition for this transformation. researchgate.netnih.gov
The catalytic cycle is understood to begin with the activation of the alkyne by the indium(III) π-Lewis acid. researchgate.netnih.gov This is followed by the nucleophilic addition of the phenol and a final protodemetalation step to yield the benzofuran product. researchgate.netnih.gov Density functional theory (DFT) calculations suggest that the dimeric form of indium iodide, In₂I₆, is the active catalytic species, which coordinates to both the alkyne and the hydroxyl group. nih.gov
Table 2: Indium(III)-Catalyzed Synthesis of Benzofurans
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)phenol | InI₃ (5 mol%) | DCE | 80 | 2-Phenylbenzofuran | 95 | nih.govresearchgate.net |
| 2 | 4-Methoxy-2-(phenylethynyl)phenol | InI₃ (5 mol%) | DCE | 80 | 5-Methoxy-2-phenylbenzofuran | 98 | nih.govresearchgate.net |
| 3 | 2-(Hex-1-yn-1-yl)phenol | InI₃ (5 mol%) | DCE | 80 | 2-Butylbenzofuran | 85 | nih.govresearchgate.net |
| 4 | 4-Bromo-2-(phenylethynyl)phenol | InI₃ (5 mol%) | DCE | 80 | 5-Bromo-2-phenylbenzofuran | 92 | nih.govresearchgate.net |
Iron(III)-Mediated Oxidative Cyclizations
Iron(III) chloride (FeCl₃) serves as a mediator for the intramolecular oxidative cyclization of electron-rich α-aryl ketones, providing a route to 3-functionalized benzo[b]furans. semanticscholar.orgmdpi.comacs.org This method facilitates the formation of the benzofuran ring by creating a C-O bond between the oxygen atom of the side chain and the benzene (B151609) ring through direct oxidative aromatic C-O bond formation. semanticscholar.orgmdpi.com A key requirement for the efficiency of this cyclization is the presence of an alkoxy substituent on the benzene ring of the substrate. semanticscholar.orgmdpi.com In this reaction, FeCl₃ functions as both a Lewis acid and an oxidant. acs.org
This approach is advantageous due to the use of an inexpensive and readily available iron salt. The reaction allows for the construction of a variety of substituted benzofurans that would be otherwise difficult to access.
Table 3: Iron(III)-Mediated Synthesis of 3-Functionalized Benzofurans
| Entry | Substrate | Mediator | Solvent | Temp (°C) | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 1 | 2-(4-Methoxyphenyl)-1-phenylethan-1-one | FeCl₃ | DCE | 80 | 2-Phenyl-5-methoxybenzofuran | 85 | semanticscholar.orgmdpi.com |
| 2 | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | FeCl₃ | DCE | 80 | 3-Phenyl-5-methoxybenzofuran | 82 | semanticscholar.orgmdpi.com |
| 3 | 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-one | FeCl₃ | DCE | 80 | 2-Phenyl-5,6-dimethoxybenzofuran | 88 | semanticscholar.orgmdpi.com |
Platinum-Catalyzed Annulations
Platinum catalysts, particularly platinum(II) chloride (PtCl₂), are effective in promoting the intramolecular carboalkoxylation of o-alkynylphenols to yield substituted benzofurans. researchgate.netacs.org This method is convenient as it can proceed at ambient temperature with low catalyst loadings (0.5–1 mol%) and often results in nearly quantitative yields. researchgate.net The reaction is also tolerant of air and utilizes a non-hygroscopic catalyst. researchgate.net
The proposed mechanism involves the activation of the alkyne by the electrophilic platinum species, which facilitates a trans-alkoxyplatination through nucleophilic attack by the heteroatom. researchgate.net When the phenolic hydroxyl group is protected as an allyl ether, the reaction can proceed as an intramolecular trans-carboalkoxylation, where the allyl group is transferred to the 3-position of the benzofuran ring. acs.org This variant is often accelerated by performing the reaction under a carbon monoxide atmosphere. acs.org
Table 4: Platinum-Catalyzed Synthesis of Benzofurans
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| 1 | 2-(Phenylethynyl)phenol | PtCl₂ (1 mol%) | Toluene | 80 | 2-Phenylbenzofuran | >98 | researchgate.net |
| 2 | 2-(Hex-1-yn-1-yl)phenol | PtCl₂ (1 mol%) | Toluene | 80 | 2-Butylbenzofuran | >98 | researchgate.net |
| 3 | Allyl 2-(phenylethynyl)phenyl ether | PtCl₂ (5 mol%) | Toluene | 80 | 3-Allyl-2-phenylbenzofuran | 73 | acs.org |
| 4 | Benzyl 2-(phenylethynyl)phenyl ether | PtCl₂ (5 mol%) | Toluene | 80 | 3-Benzyl-2-phenylbenzofuran | 65 | acs.org |
Metal-Free and Green Synthetic Approaches
In addition to metal-catalyzed methods, several metal-free and green synthetic approaches for the construction of the benzofuran nucleus have been developed. These methods often utilize alternative energy sources or environmentally benign reagents.
Photoinduced Cycloaddition Reactions
Photoinduced reactions offer a metal-free pathway for the synthesis of substituted benzofurans. researchgate.net One such method involves the photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. researchgate.net This reaction proceeds through the tandem formation of an aryl-C and a C-O bond, likely involving an aryl cation intermediate. researchgate.net The use of readily available and less expensive chlorophenols, as opposed to their bromo or iodo counterparts, makes this a more environmentally favorable and cost-effective procedure. researchgate.net
This photochemical route is notable for its mild reaction conditions and its ability to construct the benzofuran core in a single step without the need for a metal catalyst.
Table 5: Photoinduced Synthesis of 2-Substituted Benzofurans
| Entry | Substrate 1 | Substrate 2 | Solvent | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| 1 | 2-Chlorophenol | Phenylacetylene | Acetonitrile | 2-Phenylbenzofuran | 60 | researchgate.net |
| 2 | 2-Chloro-4-methylphenol | Phenylacetylene | Acetonitrile | 5-Methyl-2-phenylbenzofuran | 65 | researchgate.net |
| 3 | 2-Chlorophenol | 1-Hexyne | Acetonitrile | 2-Butylbenzofuran | 55 | researchgate.net |
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Cycloadditions
Cerium(IV) ammonium nitrate (CAN) is a versatile and powerful oxidizing agent that can mediate the synthesis of benzofuran-related structures. researchgate.netwikipedia.org While direct synthesis of simple benzofurans from phenols and alkynes using CAN is not widely reported, it is effectively used in the oxidative dimerization of p-alkenylphenols to produce substituted trans-dihydrobenzofurans. colab.wsresearchgate.net This reaction provides a pathway to important neolignan natural products such as (±)-conocarpan and (±)-licarin A. researchgate.net
The reaction is believed to proceed through an oxidative mechanism where CAN facilitates the formation of a radical cation from the p-alkenylphenol, which then undergoes dimerization and cyclization. This method highlights the utility of CAN in constructing the core structure of complex bioactive molecules.
Table 6: CAN-Mediated Synthesis of trans-Dihydrobenzofurans
| Entry | Substrate | Mediator | Solvent | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| 1 | Isoeugenol | CAN | Tetrahydrofuran | (±)-Licarin A | 81 | researchgate.net |
| 2 | 4-Propenylphenol | CAN | Acetonitrile | trans-2,3-Dihydro-2-(4-hydroxyphenyl)-3-methyl-5-propenylbenzofuran | 75 | researchgate.net |
| 3 | Anethole | CAN | Acetonitrile | trans-2,3-Dihydro-2-(4-methoxyphenyl)-3-methyl-5-propenylbenzofuran | 78 | researchgate.net |
Phospha-Michael Addition/Cyclization Strategies
A notable and efficient metal-free approach for the synthesis of functionalized benzofurans involves the reaction of ortho-quinone methides (o-QMs) with phosphine, an acyl chloride, and a base. nih.gov This methodology proceeds through a sequence of a 1,6-phospha-Michael addition, followed by O-acylation and a subsequent Wittig-type reaction. nih.gov This strategy has proven effective for creating a variety of benzofuran structures. nih.gov
In a related metal-free, one-pot synthesis, 3-phosphinoylbenzofurans can be prepared from H-phosphine oxides and in situ generated ortho-quinone methides. This reaction proceeds via a phospha-Michael addition followed by cyclization. benthamscience.com
Recent advancements have also demonstrated the use of relay catalysis, combining a copper(I) catalyst with a Brønsted base for the phospha-Michael addition/5-exo-dig cyclization/isomerization of in situ formed aza-alkynyl o-quinone methides with P(O)-H compounds. This leads to the formation of C3-phosphorylated indoles, showcasing the versatility of Michael addition strategies in heterocyclic synthesis. benthamscience.com
Another noteworthy application of Michael addition in the synthesis of functionalized benzofurans involves the Mukaiyama-Michael addition. In this approach, silyl (B83357) enol ethers react with o-benzoquinone-4-carboxylates, which are generated in situ from the oxidation of catechol esters. nih.govacs.org This is followed by cyclization and aromatization to yield 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.govacs.org While effective for various alkyl and aryl substitutions, this method is less suitable for highly electron-rich silyl enol ethers due to competing oxidation reactions. nih.govacs.org
Table 1: Phospha-Michael Addition/Cyclization and Related Strategies
| Starting Materials | Reagents/Catalysts | Key Intermediates | Product Type | Ref. |
| o-Quinone methides, acyl chlorides | Phosphine, Base | Phosphonium ylide | Functionalized benzofurans | nih.gov |
| H-phosphine oxides, o-hydroxybenzyl alcohols | Base | ortho-Quinone methides | 3-Phosphinoylbenzofurans | benthamscience.com |
| Aza-alkynyl o-quinone methides, P(O)-H compounds | Cu(I), Brønsted base | - | C3-Phosphorylated indoles | benthamscience.com |
| Catechol esters, silyl enol ethers | Oxidant (e.g., bis(trifluoroacetoxy)iodobenzene), Lewis acid (for aromatization) | o-Benzoquinone-4-carboxylates | 2-Substituted 7-hydroxybenzofuran-4-carboxylates | nih.govacs.org |
C-H Alkylation/Decarboxylation Protocols
A well-defined cationic ruthenium-hydride complex has been shown to catalyze the dehydrative C-H alkylation of phenols with alcohols, leading to the formation of ortho-substituted phenol products. organic-chemistry.org This method is notable for its use of readily available starting materials and the generation of water as the only byproduct. organic-chemistry.org Furthermore, the reaction of phenols with diols under these conditions can lead to benzofuran derivatives through a dehydrative C-H alkenylation and subsequent annulation reaction. organic-chemistry.org
In a copper-mediated synthesis, readily available benzamides and benzoylacetonitriles have been used to produce 2,3-disubstituted benzofurans, with the assistance of an 8-aminoquinolyl auxiliary. nih.gov This highlights the potential of using directing groups to control regioselectivity in benzofuran synthesis.
Table 2: C-H Alkylation/Decarboxylation Protocols
| Starting Materials | Reagents/Catalysts | Key Features | Product Type | Ref. |
| Phenols, Alcohols | Cationic Ru-H complex | Dehydrative C-H alkylation, atom-economical | ortho-Substituted phenols | organic-chemistry.org |
| Phenols, Diols | Cationic Ru-H complex | Dehydrative C-H alkenylation and annulation | Benzofuran derivatives | organic-chemistry.org |
| Benzamides, Benzoylacetonitriles | Copper catalyst, 8-aminoquinolyl auxiliary | Directing-group-assisted C-H functionalization | 2,3-Disubstituted benzofurans | nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Due to the limited availability of specific experimental spectra for Ethyl benzofuran-7-carboxylate in publicly accessible scientific literature, the following sections will describe the expected spectral features based on the known chemical structure and general principles of NMR spectroscopy. This theoretical analysis serves as a guide for the interpretation of experimentally acquired data.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning protons to their specific locations.
The protons of the ethyl group are expected to appear as a quartet for the methylene (B1212753) (-CH₂) group, due to coupling with the three adjacent methyl protons, and a triplet for the methyl (-CH₃) group, resulting from coupling with the two methylene protons. The aromatic protons on the benzofuran (B130515) ring system would produce more complex signals in the downfield region of the spectrum, with their specific chemical shifts and coupling constants determined by their electronic environment and spatial relationships with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.1 | 3H |
| -CH₂- (ethyl) | ~4.4 | Quartet (q) | ~7.1 | 2H |
| H-2 | ~7.7 | Doublet (d) | ~2.2 | 1H |
| H-3 | ~6.9 | Doublet (d) | ~2.2 | 1H |
| H-4 | ~7.8 | Doublet (d) | ~7.8 | 1H |
| H-5 | ~7.3 | Triplet (t) | ~7.8 | 1H |
Note: The predicted values are based on standard chemical shift tables and spectral data of analogous compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.
For this compound, signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the benzofuran core, and the aliphatic carbons of the ethyl group. The carbonyl carbon is typically observed at a significantly downfield chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| C-3 | ~107 |
| C-7a | ~123 |
| C-5 | ~124 |
| C-6 | ~125 |
| C-4 | ~128 |
| C-3a | ~129 |
| C-2 | ~146 |
| C=O (ester) | ~166 |
Note: The predicted values are based on standard chemical shift tables and spectral data of analogous compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the methylene protons of the ethyl group and the carbonyl carbon would confirm the ester linkage.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid phase. While no specific solid-state NMR studies on this compound are reported in the available literature, this method could be employed to investigate its crystalline polymorphism, if it exists. Different crystalline forms would yield distinct ssNMR spectra, providing insights into packing arrangements and intermolecular interactions in the solid state.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of particular bonds.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic benzofuran ring. A strong absorption band is anticipated for the carbonyl (C=O) stretch of the ester group. vscht.cz Due to conjugation with the aromatic ring, this peak is expected to appear in the range of 1715-1730 cm⁻¹. vscht.cz Additionally, characteristic C-O stretching vibrations for the ester and the furan (B31954) ether linkage would be present, along with C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. vscht.cz
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzofuran Ring | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | Ethyl Group | 2850-3000 | Medium |
| C=O Stretch (Ester) | Ester Carbonyl | 1715-1730 | Strong |
| C=C Stretch (Aromatic) | Benzofuran Ring | 1500-1600 | Medium |
Note: The predicted values are based on standard FT-IR correlation tables. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like this compound.
High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the precise mass provides confirmation of its chemical composition, C₁₁H₁₀O₃. nih.gov
Table 1: HRMS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₃ | Computed |
| Monoisotopic Mass | 190.062994177 Da | PubChem nih.gov |
This precise mass measurement is invaluable for distinguishing the compound from isomers or other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. While specific MS/MS studies for this compound are not detailed, the fragmentation pathways can be predicted based on general principles and studies of related benzofuran structures. nih.govresearchgate.netbohrium.com
The fragmentation of protonated benzofuran derivatives often involves characteristic losses from the ester group and cleavages within the heterocyclic ring system. nih.govscispace.com A plausible pathway for this compound ([M+H]⁺, m/z 191.07) would likely involve:
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters, leading to the formation of a carboxylic acid fragment ion (m/z 163.04).
Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester group to yield a benzofuranoyl cation (m/z 145.03).
Decarbonylation (Loss of CO): Subsequent loss of carbon monoxide from fragment ions is a common pathway for aromatic systems. For instance, the m/z 145.03 ion could lose CO to produce a fragment at m/z 117.03.
Table 2: Proposed MS/MS Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 191.07 | 163.04 | C₂H₄ (Ethylene) | Benzofuran-7-carboxylic acid ion |
| 191.07 | 145.03 | C₂H₅OH (Ethanol) | Benzofuran-7-carbonyl cation |
These proposed pathways are based on established fragmentation patterns for similar chemical structures and would require experimental verification for confirmation. bohrium.comnih.gov
Electrospray ionization (ESI) is a soft ionization technique ideally suited for analyzing moderately polar molecules like this compound. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. scispace.com This makes it the preferred method for generating the precursor ions needed for HRMS and MS/MS analyses, as it provides a clear molecular ion peak for accurate mass measurement and subsequent structural elucidation through collision-induced dissociation. nih.govresearchgate.net The analysis of various benzofuran derivatives by ESI-MS is well-documented, confirming its utility for this class of compounds. bohrium.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures specifically for this compound. However, the crystal structure of a closely related compound, ethyl 5-bromo-1-benzofuran-2-carboxylate, provides valuable comparative insights into the likely structural features. researchgate.netnih.gov
Studies on this bromo-derivative reveal that the benzofuran fused-ring system is nearly planar. researchgate.netnih.gov The carboxylate group is slightly twisted relative to this plane. The crystal packing is stabilized by weak intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking between adjacent benzofuran rings. researchgate.netnih.gov It is highly probable that this compound would exhibit similar planarity and packing motifs.
Table 3: Crystallographic Data for the Analogous Compound Ethyl 5-bromo-1-benzofuran-2-carboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₉BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8869 (3) |
| b (Å) | 23.780 (2) |
| c (Å) | 11.0820 (7) |
| β (°) | 96.905 (8) |
| Volume (ų) | 1016.89 (13) |
Data sourced from a study on ethyl 5-bromo-1-benzofuran-2-carboxylate and is presented for illustrative purposes. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for molecules that are not superimposable on their mirror image.
This compound itself is an achiral molecule and therefore does not exhibit a CD spectrum. However, if chiral centers were introduced into the molecule, for example, through substitution on the ethyl group or the benzofuran ring, CD spectroscopy would become a powerful tool. For such chiral derivatives, CD spectroscopy could be used to:
Determine the absolute configuration of stereocenters by comparing experimental spectra to theoretical calculations or empirical rules.
Study the conformational preferences of the molecule in solution.
No literature is currently available detailing the synthesis or CD spectroscopic analysis of chiral derivatives of this compound.
Due to a lack of specific scientific literature and research data on the advanced spectroscopic methods for studying the molecular dynamics and interactions of this compound, it is not possible to generate a detailed and scientifically accurate article for the requested section "3.6. Advanced Spectroscopic Methods for Molecular Dynamics and Interactions."
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the specified section cannot be developed at this time.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For Ethyl benzofuran-7-carboxylate, DFT calculations can provide a detailed understanding of its electronic structure and behavior.
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, the benzofuran (B130515) core is expected to be largely planar. The ethyl carboxylate group (-COOCH₂CH₃) attached at the 7-position, however, introduces conformational flexibility.
| Parameter | Predicted Value |
|---|---|
| Bond Length C=O (ester) | ~1.21 Å |
| Bond Length C-O (ester) | ~1.35 Å |
| Bond Angle O=C-O (ester) | ~125° |
| Dihedral Angle (Benzofuran plane - Ester plane) | Near planar |
Vibrational frequency calculations are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. These calculations can help in the identification and characterization of the compound. For this compound, characteristic vibrational modes would include:
C=O stretching: A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of the ester carbonyl group.
C-O stretching: Vibrations corresponding to the C-O bonds of the ester and the furan (B31954) ring would appear in the fingerprint region (typically 1000-1300 cm⁻¹).
Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the ethyl group will also show stretching vibrations, typically in the 2850-3000 cm⁻¹ range.
Benzofuran ring vibrations: The characteristic skeletal vibrations of the fused ring system would also be present.
Theoretical calculations on similar benzofuran derivatives have shown good correlation between predicted and experimental vibrational spectra. jetir.orgorientjchem.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. jetir.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO may have significant contributions from the electron-withdrawing carboxylate group. A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for charge transfer within the molecule, which can be relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). jetir.orgresearchgate.net
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would likely show:
Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the carbonyl group and the furan ring, indicating these are sites susceptible to electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms, particularly those of the aromatic ring and the ethyl group.
The MEP map provides a visual representation of where the molecule is electron-rich and electron-poor, guiding the understanding of its intermolecular interactions.
Benzofuran derivatives are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.govphyschemres.orgbohrium.com NLO properties arise from the interaction of a molecule with an intense electromagnetic field. Computational methods can predict key NLO parameters such as the first-order hyperpolarizability (β).
The presence of the π-conjugated benzofuran system and the potential for intramolecular charge transfer between the benzofuran ring and the ethyl carboxylate group could contribute to the NLO response of this compound. Theoretical studies on similar donor-acceptor substituted benzofurans have shown that the nature and position of substituents significantly influence the NLO properties. physchemres.orgresearchgate.net
| Property | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~3-5 D |
| Mean Polarizability (α) | ~150-200 |
| First Hyperpolarizability (β) | Dependent on conformation |
Reactivity Indices and Fukui Functions for Predicting Reaction Sites
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Local reactivity is often described by Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. semanticscholar.org For benzofuran systems, studies have shown that the C2 and C3 positions of the furan ring are often the most reactive sites for electrophilic substitution. semanticscholar.org The presence of the ethyl carboxylate group at the 7-position would modulate the reactivity of the entire ring system. Fukui function calculations would be essential to pinpoint the specific reactive sites in this compound.
| Index | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | ~8.0 |
| Electron Affinity (A) | ~1.0 |
| Chemical Hardness (η) | ~3.5 |
| Electrophilicity Index (ω) | ~2.5 |
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling is a fundamental approach to understanding the step-by-step process of chemical reactions, providing insights that are often inaccessible through experimental means alone. This typically involves the calculation of potential energy surfaces to identify intermediates, transition states, and the energy barriers that govern the reaction rate.
Transition State Calculations
Transition state theory is a cornerstone of computational reaction dynamics. Calculations are employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate—and to determine its energetic properties. This information is crucial for understanding the feasibility and kinetics of a chemical transformation.
A comprehensive search of academic databases and chemical literature did not yield any specific studies that have performed transition state calculations for the synthesis or reactions of this compound. Such studies would be valuable for optimizing reaction conditions and understanding the formation of the benzofuran ring system and the introduction of the carboxylate group at the 7-position.
Energy Profiles of Reactions
The energy profile of a reaction maps the changes in potential energy as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction's thermodynamic and kinetic viability can be constructed.
There are no published studies detailing the reaction energy profiles for the formation of this compound. Computational investigations into its synthesis, for instance, via the cyclization of a suitably substituted benzene (B151609) derivative, would provide valuable data on the reaction's spontaneity and the heights of activation barriers.
Solvent Effects in Theoretical Calculations
The surrounding solvent can significantly influence the pathway and outcome of a chemical reaction. Theoretical calculations can model these effects using various solvent models, from implicit continuum models to explicit considerations of individual solvent molecules. These models help to predict how the polarity and other properties of the solvent affect the stability of different species along the reaction pathway.
No specific theoretical studies on the influence of solvent effects on the properties or reactions of this compound have been found in the literature. Such research would be beneficial for selecting the optimal solvent to maximize yield and selectivity in its synthesis.
Analysis of Intermolecular Interactions
The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Several computational techniques are employed for this purpose.
Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions associated with each molecule, and the surface is colored to indicate different types of close contacts.
Topological Analysis , often based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions.
Natural Bond Orbital (NBO) Studies analyze the electron density in terms of localized orbitals, providing insights into charge transfer, hyperconjugation, and other electronic interactions that contribute to molecular stability.
Despite the utility of these methods, no specific Hirshfeld surface analysis, topological analysis, or Natural Bond Orbital studies have been published for this compound. Such analyses would provide a detailed understanding of how molecules of this compound interact with each other in the solid state, which is fundamental to its material properties. While studies on other benzofuran derivatives have utilized these techniques to explore their intermolecular interactions, the specific data for the title compound remains unavailable.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Ester Moiety at Position 7
The ester group at the 7-position of the benzofuran (B130515) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Hydrolysis to Benzofuran-7-carboxylic Acid
The ethyl ester of benzofuran-7-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, a key intermediate for further derivatization. This transformation is typically achieved under basic conditions. While a specific procedure for the ethyl ester is not extensively documented in the reviewed literature, a reliable method for the analogous methyl ester, methyl benzofuran-7-carboxylate, has been reported. This procedure involves stirring the methyl ester with a 10% aqueous solution of sodium hydroxide in methanol at room temperature. Following the reaction, the solvent is removed, and the residue is dissolved in water and acidified with 10% hydrochloric acid to precipitate the benzofuran-7-carboxylic acid researchgate.net. It is anticipated that similar conditions would be effective for the hydrolysis of the ethyl ester.
Table 1: Representative Conditions for the Hydrolysis of Alkyl Benzofuran-7-carboxylates
| Starting Material | Reagents | Solvent | Temperature | Product |
| Mthis compound | 10% aq. NaOH | Methanol | Room Temperature | Benzofuran-7-carboxylic acid |
Transesterification Reactions
Transesterification offers a straightforward method for converting this compound into other esters, which can be useful for modifying the physical or chemical properties of the molecule. This reaction involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol or phenol (B47542). General methods for the transesterification of (hetero)aryl esters are well-established and can be conducted under either acidic or basic conditions masterorganicchemistry.comlibretexts.org.
Base-catalyzed transesterification typically employs an alkoxide corresponding to the desired alcohol in an excess of that alcohol. For instance, reacting this compound with sodium methoxide in methanol would be expected to yield mthis compound. Acid-catalyzed transesterification, on the other hand, is often carried out by heating the ester in an excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid libretexts.org. The use of an earth-abundant metal catalyst, such as potassium carbonate, has also been reported for the transesterification of aryl esters with phenols researchgate.net.
Reduction to Alcohols
The ester functionality of this compound can be reduced to a primary alcohol, yielding (benzofuran-7-yl)methanol. This transformation is a fundamental conversion in organic synthesis, providing access to a different class of functionalized benzofurans. Strong reducing agents are typically required for this reaction, with lithium aluminum hydride (LiAlH₄) being the reagent of choice for the reduction of esters commonorganicchemistry.comchemistrysteps.comlumenlearning.comlibretexts.orglibretexts.org. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product chemistrysteps.com. Sodium borohydride (NaBH₄) is generally not sufficiently reactive to reduce esters lumenlearning.comlibretexts.org.
Table 2: General Conditions for the Reduction of Aromatic Esters
| Substrate Class | Reagent | Solvent | Product Class |
| Aromatic Esters | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Primary Alcohols |
Amidation and Hydrazinolysis Reactions
The conversion of this compound into amides and hydrazides opens up avenues for the synthesis of a wide range of derivatives with potential biological activities.
Amidation: The direct reaction of esters with amines to form amides, known as aminolysis, is often challenging and may require harsh conditions or specific catalysts mdpi.com. A more common and efficient approach involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid (as described in section 5.1.1), followed by coupling of the acid with an amine. This coupling is typically facilitated by activating agents such as thionyl chloride or oxalyl chloride to form an acyl chloride intermediate, or by using peptide coupling reagents.
Hydrazinolysis: The reaction of esters with hydrazine hydrate (N₂H₄·H₂O) provides the corresponding acyl hydrazide. This reaction is generally more facile than aminolysis with primary or secondary amines. Typically, the ester is heated with an excess of hydrazine hydrate, often in an alcoholic solvent such as ethanol (B145695), to drive the reaction to completion. The resulting benzofuran-7-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic systems.
Reactions on the Benzofuran Ring System
The benzofuran nucleus is an electron-rich aromatic system and is susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of both the fused benzene (B151609) ring and the oxygen atom of the furan (B31954) ring, as well as any existing substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the parent benzofuran ring typically occurs preferentially at the 2-position, as the intermediate carbocation is more stabilized stackexchange.com. The presence of the electron-withdrawing ethyl carboxylate group at the 7-position of the benzene ring is expected to deactivate the benzene portion of the molecule towards electrophilic attack and direct incoming electrophiles to the positions meta to the ester group. However, the furan ring remains the more electron-rich and thus more reactive component of the benzofuran system.
Halogenation: Bromination of benzofuran derivatives has been studied, and it has been shown that electrophilic bromine attacks the 2-position oup.com. For this compound, it is anticipated that bromination would proceed selectively at the 2-position of the furan ring.
Nitration: Nitration of benzofuran can be achieved using various nitrating agents. For instance, benzofuran can undergo regioselective nitration to yield 2-nitrobenzofuran researchgate.net. The conditions for nitration can influence the position of substitution youtube.com. Given the deactivating nature of the ester group on the benzene ring, nitration of this compound is expected to occur on the furan ring, likely at the 2-position.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for introducing carbon substituents onto aromatic rings. The acylation of benzofurans can sometimes result in low regioselectivity between the 2- and 3-positions nih.gov. However, in many cases, substitution is favored at the 2-position. For this compound, a Friedel-Crafts reaction would be predicted to occur at the 2-position of the furan ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Position of Substitution |
| Bromination | Br⁺ | 2-position |
| Nitration | NO₂⁺ | 2-position |
| Friedel-Crafts Acylation | RCO⁺ | 2-position |
Nucleophilic Substitution Reactions on Substituted Benzofurans
Direct nucleophilic substitution on the electron-rich benzofuran ring is generally challenging. However, metal-catalyzed coupling reactions and substitution processes have been developed to functionalize the benzofuran core. acs.orgnih.gov For instance, palladium-catalyzed reactions can be employed for the nucleophilic substitution of appropriately substituted benzofuran derivatives. researchgate.net
In some synthetic strategies, nucleophilic addition is a key step in the construction of the benzofuran ring itself. Methodologies involving nickel catalysts have been shown to facilitate intramolecular nucleophilic addition reactions to furnish benzofuran derivatives in high yields. nih.gov These approaches often involve the formation of an intermediate which then undergoes cyclization. While not a direct substitution on a pre-formed this compound, these methods highlight the utility of nucleophilic reactions in the broader chemistry of this heterocyclic system.
Oxidation Reactions of the Furan Ring
The C2-C3 double bond of the furan moiety in benzofurans is susceptible to oxidation. Photochemical cycloaddition of oxygen across this bond is a known reaction for benzofuran derivatives. researchgate.net For example, the photooxygenation of 2,3-dimethylbenzo[b]furan at low temperatures produces a dioxetane intermediate, which can isomerize at room temperature to yield a ring-opened product, 2-acetoxy acetophenone. researchgate.net This reactivity suggests that the furan ring of this compound could be cleaved under similar oxidative conditions.
Enzymatic oxidation is also possible. 3-Alkylbenzo[b]furans can be oxidized by chloroperoxidase to afford trans-2,3-diols as the major products, demonstrating that the furan double bond can be dihydroxylated under specific catalytic conditions. researchgate.net
Selective Reduction of the Furanoid Double Bond
The selective hydrogenation of the C2-C3 double bond in the furan ring is a common strategy to produce 2,3-dihydrobenzofuran derivatives, which are also of significant interest due to their biological activities. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently used method for this transformation. nih.gov This reaction represents a simple addition across the double bond of the furanoid ring. nih.gov
However, the hydrogenation of oxygen-containing heterocycles like benzofurans can be more challenging than that of their nitrogen-containing counterparts or other aromatic systems. nih.gov The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity, especially in molecules containing other reducible functional groups. For furan derivatives bearing electron-withdrawing groups like nitriles, selective reduction of the conjugated double bond without affecting the nitrile or the furan ring can be achieved using reagents like 2-phenylbenzimidazoline, which is generated in situ. nih.gov This method is presented as a valuable alternative when metal-catalyzed hydrogenations or borohydride reductions are unsuccessful. nih.gov
Cycloaddition Reactions
The benzofuran ring can participate in cycloaddition reactions, with the C2-C3 double bond being the most reactive site. These reactions are powerful tools for constructing more complex polycyclic systems.
Diels-Alder Reactions with Ethyl Benzofuran-3-carboxylates
The Diels-Alder [4+2] cycloaddition is one of the most synthetically useful reactions in organic chemistry. researchgate.net In the context of benzofurans, the C2-C3 double bond can act as a dienophile. Research has shown that ethyl 1-benzofuran-3-carboxylates undergo regioselective Diels-Alder reactions with reactive dienes such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). researchgate.netorgsyn.org This reaction provides an efficient route for building the core structure of hexahydrodibenzo[b,d]furan-7-ones or tetrahydrodibenzo[b,d]furan-7-ones. researchgate.netorgsyn.org The resulting cycloadducts can sometimes be unstable and undergo rearrangement upon purification, for instance on silica gel. researchgate.netresearchgate.net
| Diene | Benzofuran Substrate | Product Skeleton | Reference |
| Danishefsky's diene | Ethyl 1-benzofuran-3-carboxylate | Tetrahydrodibenzo[b,d]furan-7-one | researchgate.netorgsyn.org |
| Danishefsky's diene | Substituted Ethyl 1-benzofuran-3-carboxylates | Hexahydrodibenzo[b,d]furan-7-one | researchgate.netorgsyn.org |
3+2-Type Cycloaddition Reactions
Benzofuran derivatives can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles. This type of reaction is a standard and highly efficient method for the synthesis of five-membered heterocyclic rings. When compounds with an exo-cyclic double bond are used, this reaction becomes a crucial tool for creating spiroheterocyclic compounds.
For example, the reaction of benzofuran-derived chalcones with azomethine ylides (generated in situ from isatin and sarcosine) leads to the formation of novel spiro-pyrrolidine derivatives. These reactions proceed with high regioselectivity and stereoselectivity, yielding potentially bioactive complex molecules under mild conditions.
Derivatization at Peripheral Positions (e.g., C2, C3, C5, C6)
Functionalization of the benzofuran core can be achieved at several positions, allowing for the synthesis of a wide array of derivatives.
C2 and C3 Positions: The most acidic proton on the benzofuran ring is at the C2 position, which can be selectively deprotonated using a strong base to generate a nucleophile for subsequent reactions. researchgate.nethw.ac.uk This allows for regioselective metallation and reaction with various electrophiles. researchgate.net C–H functionalization at the C2 position can also be achieved through transition metal catalysis, such as copper-catalyzed C2-alkylation with activated alkyl halides. hw.ac.uk
The C3 position is electronically rich and susceptible to electrophilic substitution. researchgate.net Palladium-catalyzed C-H arylation at the C3 position of benzofuran-2-carboxamide derivatives has been demonstrated, using an 8-aminoquinoline directing group at C2 to control the regioselectivity. chemrxiv.org
C5 and C6 Positions: Functionalization at the benzene portion of this compound is directed by the combined electronic effects of the fused furan ring and the C7-ester group. The furan ring is an activating group, directing electrophiles to the C4 and C6 positions. Conversely, the ester at C7 is a deactivating, meta-directing group, which also favors substitution at C4 and C6. Therefore, electrophilic aromatic substitution, such as halogenation or nitration, is expected to occur preferentially at the C4 and C6 positions. Halogenation of benzofurans can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. researchgate.net
| Position | Type of Reaction | Key Features | Reagents/Catalysts |
| C2 | C-H Alkylation | Radical addition | Cu(I) catalyst, activated alkyl halides hw.ac.uk |
| C2 | Metallation/Alkylation | Deprotonation followed by electrophilic quench | n-BuLi, electrophiles researchgate.net |
| C3 | C-H Arylation | Directing-group assisted | Pd(OAc)₂, AgOAc chemrxiv.org |
| C3 | Electrophilic Substitution | Reaction with electrophiles due to high electron density | Friedel-Crafts conditions researchgate.net |
| C4, C6 | Electrophilic Substitution | Favored positions due to directing effects | Halogenating agents (e.g., NBS) researchgate.net |
Halogenation Strategies (e.g., Bromination)
Halogenated benzofurans are valuable synthetic intermediates, particularly for cross-coupling reactions. The introduction of a halogen atom onto the benzofuran scaffold of this compound can be achieved through electrophilic halogenation. The regioselectivity of this reaction is influenced by the electronic properties of both the benzofuran ring and the substituent.
While specific studies on the direct halogenation of this compound are not extensively documented, the reactivity of related benzofuran systems provides insights into the expected outcomes. For instance, the bromination of benzofuran derivatives often occurs at the electron-rich positions of the furan or benzene ring. In the case of ethyl 5-bromo-1-benzofuran-2-carboxylate, the bromine atom is situated on the benzene ring, indicating that halogenation can be directed to this part of the molecule under certain conditions nih.gov. The introduction of halogens such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly enhance the anticancer activity of some derivatives nih.gov.
A common method for the synthesis of brominated benzofurans involves the reaction of a substituted salicylaldehyde (B1680747) with diethyl bromomalonate in the presence of a base like potassium carbonate nih.gov. This suggests a synthetic route to halogenated ethyl benzofuran-7-carboxylates by starting with an appropriately halogenated 2-hydroxybenzaldehyde derivative.
Table 1: Examples of Halogenation Reactions on Benzofuran Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-Bromosalicylaldehyde | Diethyl bromomalonate, K₂CO₃, 2-butanone, heat | Ethyl 5-bromo-1-benzofuran-2-carboxylate | nih.gov |
| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | Bromination reaction | Derivative with a bromine atom on the methyl group at the 3-position | nih.gov |
Alkylation and Arylation Reactions
The introduction of alkyl and aryl groups onto the benzofuran nucleus is a key strategy for modifying the properties of this compound. These reactions can proceed through various mechanisms, including C-H activation/arylation.
Transition-metal-catalyzed reactions, including those using palladium, copper, ruthenium, and gold-based catalysts, have been extensively used for the synthesis and functionalization of benzofuran derivatives nih.govacs.orgresearchgate.net. For instance, Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization, is a common route to substituted benzofurans acs.org.
Introduction of Other Functional Groups (e.g., Acetyl, Amino)
The benzofuran scaffold of this compound can be further functionalized by introducing a variety of other functional groups, such as acetyl and amino moieties. These transformations can significantly alter the electronic and steric properties of the molecule, opening up avenues for further derivatization.
Acetyl Group Introduction: Friedel-Crafts acylation is a classic method for introducing acetyl groups onto aromatic rings. However, direct acylation of the benzofuran ring can sometimes lead to mixtures of products. An alternative approach involves the synthesis of the benzofuran ring from a precursor that already contains the desired functional group. For example, methods for synthesizing 2-substituted 7-hydroxybenzofuran-4-carboxylates have been developed, which could be adapted for the synthesis of acetylated derivatives nih.gov.
Amino Group Introduction: The introduction of an amino group can be achieved through several methods, including nitration followed by reduction. While direct amination reactions on the benzofuran ring are less common, the synthesis of amino-substituted benzofurans from appropriately functionalized starting materials is a viable strategy. For instance, the synthesis of novel benzofuran-2-carboxylic acid derivatives bearing a bis(2-chloroethyl)amino group has been reported researchgate.net.
Ring-Opening and Rearrangement Reactions
The benzofuran ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to different heterocyclic and open-chain structures.
One notable reaction is the Diels-Alder cycloaddition, where the furan ring of the benzofuran can act as a diene or a dienophile. For example, ethyl 1-benzofuran-3-carboxylates have been shown to react with Danishefsky's diene in a regioselective manner to construct hexahydrodibenzo[b,d]furan-7-one skeletons researchgate.netresearchgate.net. These reactions highlight the ability of the benzofuran system to participate in cycloaddition reactions, which can be considered a form of rearrangement leading to more complex polycyclic systems. The adducts from these Diels-Alder reactions have also been observed to undergo rearrangement to substituted 4′-hydroxybiphenyl-2-yl methyl carbonates researchgate.netresearchgate.net.
Ring-opening reactions of epoxides, which can be formed from the double bond of the furan ring, with carbon nucleophiles is another potential transformation pathway nih.gov.
Stereoselective and Regioselective Transformations
Stereoselective and regioselective reactions are crucial for the synthesis of specific isomers of derivatized this compound.
Regioselectivity: As mentioned in the context of Diels-Alder reactions, the reaction of ethyl 1-benzofuran-3-carboxylates with Danishefsky's diene proceeds in a regioselective manner researchgate.netresearchgate.net. This selectivity is governed by the electronic and steric factors of the reacting partners. The regioselectivity of electrophilic substitution reactions, such as halogenation and acylation, is also a key consideration in the functionalization of the benzofuran ring.
Stereoselectivity: The development of enantioselective syntheses of benzofuran derivatives is an active area of research. For example, a structurally divergent enantioselective synthesis of benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans has been achieved through sequential catalysis nih.gov. Such strategies often employ chiral catalysts to control the stereochemical outcome of the reaction. While specific stereoselective transformations starting from this compound are not widely reported, the principles of asymmetric catalysis can be applied to its derivatives to generate chiral molecules.
Applications in Advanced Organic Synthesis
Ethyl Benzofuran-7-carboxylate as a Key Synthetic Intermediate
This compound serves as a versatile, though less commonly cited, intermediate in organic synthesis. The ester and the benzofuran (B130515) core possess distinct reactive sites that can be manipulated to build molecular complexity. The ester functionality can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, reduction to the primary alcohol, or reaction with organometallic reagents to yield ketones or tertiary alcohols. The aromatic benzene (B151609) ring and the furan (B31954) ring can be subjected to electrophilic substitution reactions, although the regioselectivity is governed by the directing effects of the fused ring system and the carboxylate group.
Building Block for Complex Heterocyclic Systems
The inherent structure of this compound makes it a potential precursor for more complex heterocyclic frameworks. While specific, direct examples are limited in comparison to other isomers, the general reactivity of the benzofuran scaffold provides a basis for its potential applications. nih.gov
Role in Material Science Precursors
Benzofuran derivatives have found applications in material science, for instance, in the development of fluorescent materials and organic semiconductors. The extended π-system of the benzofuran core is responsible for its photophysical properties. This compound could serve as a monomer or a precursor to a monomer for polymerization reactions. Hydrolysis to the carboxylic acid, for example, would allow for its incorporation into polyesters or polyamides, potentially imparting desirable thermal or optical properties to the resulting materials.
Design and Synthesis of Chemically Diverse Compound Libraries
Diversity-oriented synthesis is a powerful tool for drug discovery, enabling the creation of large collections of structurally diverse small molecules for biological screening. nih.gov Benzofuran scaffolds are frequently used in the construction of such libraries due to their biological relevance. nih.govnih.gov this compound can be a valuable starting point for library synthesis. The ester group provides a convenient attachment point for introducing diversity through amide bond formation with a wide array of amines. Further diversification can be achieved by performing reactions on the benzofuran ring system, such as halogenation followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce a variety of substituents around the core scaffold. This approach allows for the systematic exploration of the chemical space around the benzofuran-7-carboxylate core to identify novel bioactive compounds. While many published libraries focus on other isomers acs.orgacs.org, the principles are directly applicable.
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern organic chemistry. Future research on Ethyl benzofuran-7-carboxylate should prioritize the development of sustainable methodologies that offer improvements over classical synthetic approaches.
Key areas of focus include:
Transition-Metal-Catalyzed C-H Activation: Exploring direct C-H functionalization routes to construct the benzofuran (B130515) core could significantly reduce the number of synthetic steps, improve atom economy, and avoid the pre-functionalization of starting materials. Catalytic systems based on palladium, rhodium, or copper, which have been successful in the synthesis of other benzofuran derivatives, could be adapted for this purpose. nih.govacs.org
Photoredox Catalysis: Visible-light-mediated synthesis offers a green alternative to traditional methods that often require harsh reaction conditions. The development of photoredox-catalyzed cyclization or annulation strategies could provide mild and efficient pathways to the target molecule.
Flow Chemistry: Continuous flow synthesis can offer enhanced safety, scalability, and reaction control compared to batch processes. Investigating the synthesis of this compound using microreactor technology could lead to higher yields and purity while minimizing waste.
Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives, such as deep eutectic solvents (DESs) or bio-based solvents, is crucial. Research has shown the feasibility of using DESs like choline (B1196258) chloride-ethylene glycol in the synthesis of other benzofuran derivatives, suggesting a promising avenue for exploration. nih.gov
| Methodology | Potential Catalyst/Conditions | Key Advantages | Research Focus |
|---|---|---|---|
| C-H Activation/Annulation | Pd(OAc)₂, Rh(III) complexes | High atom economy, fewer steps | Regioselectivity control, catalyst optimization |
| Photoredox Catalysis | Ru(bpy)₃²⁺, organic dyes | Mild conditions, use of visible light | Development of novel photocatalysts, substrate scope |
| Flow Chemistry | Microreactor systems | Scalability, improved safety and control | Optimization of flow parameters (temp, time, pressure) |
| Green Solvents | Deep Eutectic Solvents (DESs) | Low toxicity, biodegradability, recyclability | Solvent screening and reaction optimization in DESs |
Exploration of Underutilized Reactivity Modes
The reactivity of the benzofuran ring system is well-documented, typically involving electrophilic substitution at the C2 and C3 positions of the furan (B31954) ring. researchgate.net However, the specific electronic influence of the C-7 ester group in this compound may open avenues for exploring less common reaction pathways.
Future research should investigate:
Directed Metalation: The carboxylate group at the C-7 position could potentially act as a directing group for ortho-lithiation or other metal-catalyzed C-H functionalization at the C-6 position of the benzene (B151609) ring. This would provide a regioselective route to 6-substituted benzofuran derivatives, which are often challenging to synthesize.
Cycloaddition Reactions: While Diels-Alder reactions involving benzofurans are known, the unique electronic nature of this substrate could be exploited in different types of cycloadditions, such as [4+1] or [3+2] cycloadditions, to construct novel polycyclic frameworks.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the benzofuran core under specific catalytic conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different classes of oxygen-containing heterocycles. This could be prompted by transition metals or strong acids. rsc.org
Advanced Mechanistic Investigations
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, advanced mechanistic studies can provide insights into reactivity, selectivity, and catalyst behavior.
Key areas for investigation include:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for both the synthesis and subsequent functionalization of the molecule. Such studies can predict transition state energies, elucidate the roles of catalysts and additives, and explain observed regioselectivity, guiding experimental design. researchgate.net
Kinetic Studies: Performing detailed kinetic analysis of key synthetic reactions can help to determine reaction orders, activation energies, and the nature of the rate-determining step. This information is invaluable for optimizing reaction conditions and catalyst performance.
In-situ Spectroscopic Analysis: Utilizing techniques such as in-situ NMR or IR spectroscopy can allow for the real-time monitoring of reactions. This can lead to the identification of transient intermediates and provide direct evidence for proposed mechanistic pathways.
Application in Chemo- and Regioselective Transformations
The presence of multiple distinct functional groups and positions in this compound (the furan ring, the benzene ring, and the ethyl ester) makes it an excellent substrate for studying chemo- and regioselective transformations. The ability to selectively modify one part of the molecule while leaving others intact is a significant challenge and a valuable goal in synthetic chemistry.
Future research should focus on developing selective reactions such as:
Selective Furan vs. Benzene Ring Functionalization: Developing catalytic systems that can distinguish between the C-H bonds of the electron-rich furan ring and those of the benzene ring to achieve selective arylation, alkylation, or halogenation.
Orthogonal Ester and Ring Modification: Establishing reaction conditions that allow for the modification of the benzofuran nucleus (e.g., via cross-coupling) without affecting the ethyl ester, and vice versa. This would enable the independent elaboration of different parts of the molecule.
Site-Selective C-H Functionalization: Beyond the directing group potential mentioned earlier, exploring catalysts that can selectively target other positions on the benzene ring (C4, C5, C6) based on their intrinsic electronic or steric properties would provide access to a wider range of derivatives.
| Transformation Type | Target Position | Potential Reagent/Catalyst System | Synthetic Utility |
|---|---|---|---|
| Regioselective Halogenation | C2 or C3 (Furan) | NBS, NCS with Lewis acid catalyst | Provides handle for cross-coupling reactions |
| Directed C-H Arylation | C6 (Benzene) | Pd(II) catalyst with directing group assistance | Synthesis of 6-aryl benzofuran derivatives |
| Selective Reduction | Furan Ring Double Bond | Catalytic hydrogenation (e.g., H₂, Pd/C) | Access to dihydrobenzofuran derivatives |
| Chemoselective Hydrolysis | Ethyl Ester | Enzyme catalysis (e.g., Lipase) | Formation of benzofuran-7-carboxylic acid under mild conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl Benzofuran-7-Carboxylate, and how do reaction conditions influence yield?
- Methods :
- Bromination-Esterification : Bromination of benzofuran precursors (e.g., 2-hydroxy-5-nitrobenzaldehyde) followed by esterification with ethyl bromoacetate in the presence of Na₂CO₃/N-methylpyrrolidine yields ester derivatives. Subsequent reduction and functionalization steps achieve the target compound .
- Cross-Coupling Reactions : Palladium-catalyzed (e.g., Pd(PPh₃)₂Cl₂/CuI) cascade reactions enable efficient construction of the benzofuran scaffold, with ammonolysis steps introducing carboxamide groups .
- Key Factors : Temperature (60–120°C), solvent polarity (e.g., DMF, THF), and catalyst loading critically affect yield (typically 60–75%) and purity.
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ester group integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₉BrO₃: 269.09 g/mol) .
- Purity Assessment : HPLC (>95% purity) and TLC monitor reaction progress and isolate intermediates .
Q. How is the preliminary biological activity of this compound assessed?
- Assays :
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only controls to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in benzofuran functionalization?
- Strategies :
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to control bromination/chlorination at the 7-position .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 10–15% .
- Data-Driven Optimization : Design of Experiments (DoE) models correlate variables (temperature, catalyst ratio) with outcomes .
Q. What mechanistic insights explain nucleophilic substitution at the 7-position of this compound?
- Pathways :
- SNAr (Aromatic Substitution) : Electron-withdrawing groups (e.g., esters) activate the benzofuran ring for nucleophilic attack by amines or thiols .
- Radical Pathways : Under UV light, bromine substituents may undergo homolytic cleavage, enabling radical coupling reactions .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps .
Q. How do crystallographic data resolve ambiguities in molecular conformation?
- Techniques :
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C7-O3-C8 = 117.5°) using SHELXL for refinement .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., O–H···O) that stabilize crystal packing .
- Challenges : Anisotropic displacement parameters for heavy atoms (Br, Cl) require high-resolution data (≤0.8 Å) .
Q. How should researchers address contradictions in biological activity data across studies?
- Approaches :
- Meta-Analysis : Compare IC₅₀ values across cell lines and normalize for assay variability (e.g., incubation time, cell density) .
- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate structural contributors to activity .
- Statistical Validation : Apply ANOVA or t-tests to confirm significance (p < 0.05) and exclude outliers .
Q. What protocols mitigate toxicity risks during in vitro handling of this compound?
- Safety Measures :
- Acute Toxicity Mitigation : Use fume hoods, PPE (gloves, goggles), and LC-MS to monitor airborne exposure .
- Waste Disposal : Neutralize ester groups via hydrolysis (NaOH/EtOH) before disposal .
- In Vitro Protocols : Cell culture assays should include viability controls (e.g., propidium iodide staining) to distinguish cytotoxicity from experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
